molecular formula C12H12Cl2N2OS B2797251 N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride CAS No. 1171958-63-6

N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride

Cat. No.: B2797251
CAS No.: 1171958-63-6
M. Wt: 303.2
InChI Key: WELFFTRMWFEYPJ-UHFFFAOYSA-N
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Description

N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is usually formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.

  • Benzamide Coupling: The benzamide moiety is introduced through a coupling reaction with benzoyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions at the chloromethyl group can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles can be employed for substitution reactions, with reaction conditions tailored to the specific nucleophile.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. Thiazole derivatives are known for their diverse biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole derivatives with similar structures and properties.

  • Benzamide derivatives: Compounds containing the benzamide moiety with varying substituents.

Uniqueness: N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride stands out due to its specific combination of the thiazole ring and the chloromethyl group, which imparts unique chemical and biological properties. Its versatility and reactivity make it distinct from other similar compounds.

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Properties

IUPAC Name

N-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS.ClH/c13-6-10-8-17-11(15-10)7-14-12(16)9-4-2-1-3-5-9;/h1-5,8H,6-7H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELFFTRMWFEYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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